(2,6-Difluoro-4-iodophenyl)methanamine hydrochloride
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Overview
Description
(2,6-Difluoro-4-iodophenyl)methanamine hydrochloride is an organic compound that features a phenyl ring substituted with two fluorine atoms at the 2 and 6 positions, an iodine atom at the 4 position, and a methanamine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Difluoro-4-iodophenyl)methanamine hydrochloride typically involves the following steps:
Halogenation: The starting material, 2,6-difluorophenyl, undergoes iodination at the 4 position using iodine and a suitable oxidizing agent such as silver trifluoroacetate.
Amination: The iodinated intermediate is then subjected to a nucleophilic substitution reaction with methanamine under basic conditions to introduce the methanamine group.
Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or nitriles.
Reduction: Reduction reactions can target the iodine substituent, potentially replacing it with hydrogen or other functional groups.
Substitution: The iodine atom at the 4 position is a good leaving group, making the compound susceptible to various nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of deiodinated products or other substituted derivatives.
Substitution: Formation of azido or thiol-substituted products.
Scientific Research Applications
(2,6-Difluoro-4-iodophenyl)methanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique substituents.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,6-Difluoro-4-iodophenyl)methanamine hydrochloride involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may act by binding to particular enzymes or receptors, thereby modulating their activity. The presence of fluorine and iodine atoms can enhance its binding affinity and specificity through halogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
- (2,6-Difluoro-4-bromophenyl)methanamine hydrochloride
- (2,6-Difluoro-4-chlorophenyl)methanamine hydrochloride
- (2,6-Difluoro-4-methylphenyl)methanamine hydrochloride
Comparison:
- Uniqueness: The iodine substituent in (2,6-Difluoro-4-iodophenyl)methanamine hydrochloride provides unique reactivity and binding properties compared to its bromine, chlorine, or methyl counterparts. Iodine’s larger atomic size and polarizability can lead to stronger interactions in certain chemical and biological contexts.
- Reactivity: The iodine atom is more reactive in nucleophilic substitution reactions compared to bromine or chlorine, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C7H7ClF2IN |
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Molecular Weight |
305.49 g/mol |
IUPAC Name |
(2,6-difluoro-4-iodophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H6F2IN.ClH/c8-6-1-4(10)2-7(9)5(6)3-11;/h1-2H,3,11H2;1H |
InChI Key |
ZWMNZDOFOFQBPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)CN)F)I.Cl |
Origin of Product |
United States |
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